5-Bromo-6-phenoxynicotinic acid

Physicochemical property Lipophilicity ADME

5-Bromo-6-phenoxynicotinic acid (CAS 1215764-12-7) is a critical building block for medicinal chemistry and agrochemical SAR campaigns. The bromine at the 5-position enables versatile cross-coupling reactions (Suzuki, Buchwald-Hartwig) impossible with non-halogenated analogs. The phenoxy group at position 6 provides a distinct lipophilicity profile (LogP 2.16) essential for optimizing membrane permeability and target binding. Its orthogonal reactivity (carboxylic acid + aryl bromide) streamlines convergent synthetic routes, accelerating hit-to-lead timelines. Choose this building block to unlock chemical space inaccessible to simpler nicotinic acid derivatives.

Molecular Formula C12H8BrNO3
Molecular Weight 294.1 g/mol
CAS No. 1215764-12-7
Cat. No. B1391624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-phenoxynicotinic acid
CAS1215764-12-7
Molecular FormulaC12H8BrNO3
Molecular Weight294.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(=O)O)Br
InChIInChI=1S/C12H8BrNO3/c13-10-6-8(12(15)16)7-14-11(10)17-9-4-2-1-3-5-9/h1-7H,(H,15,16)
InChIKeyXNEKVNCAIXKWBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-phenoxynicotinic Acid (CAS 1215764-12-7): Procurement-Grade Intermediate Profile


5-Bromo-6-phenoxynicotinic acid (CAS 1215764-12-7) is a heterocyclic building block belonging to the nicotinic acid derivative class, characterized by a pyridine ring bearing a carboxylic acid at position 3, a phenoxy substituent at position 6, and a bromine atom at position 5 . Its molecular formula is C₁₂H₈BrNO₃ with a molecular weight of 294.10 g/mol . The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, offering two distinct handles for diversification: a carboxylic acid amenable to amidation or esterification, and an aryl bromide poised for transition-metal-catalyzed cross-coupling reactions [1].

5-Bromo-6-phenoxynicotinic Acid Procurement Risk: Why Non-Brominated Analogs Cannot Substitute


Direct replacement of 5-bromo-6-phenoxynicotinic acid with its non-brominated analog (6-phenoxynicotinic acid, CAS 51362-38-0) or other halogen-free nicotinic acid derivatives is not feasible in synthetic sequences requiring downstream functionalization at the 5-position. The bromine substituent serves as a critical leaving group for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. Attempted substitution with 6-phenoxynicotinic acid would eliminate the capacity for C-C or C-N bond formation at this site, fundamentally altering the accessible chemical space and potentially derailing structure-activity relationship (SAR) campaigns. Furthermore, the presence of the bromine atom significantly modulates the compound's physicochemical profile—specifically reducing lipophilicity (ΔLogP ≈ -0.7) relative to the non-brominated comparator—which can influence solubility, membrane permeability, and chromatographic behavior [2].

5-Bromo-6-phenoxynicotinic Acid Comparative Performance Evidence


Lipophilicity Reduction (LogP) Relative to 6-Phenoxynicotinic Acid

Introduction of a bromine atom at the 5-position of 6-phenoxynicotinic acid reduces the compound's calculated partition coefficient (LogP), indicating lower lipophilicity and potentially altered membrane permeability or solubility characteristics [1].

Physicochemical property Lipophilicity ADME

Melting Point Elevation vs. 6-Phenoxynicotinic Acid

Bromination at the 5-position elevates the melting point of the nicotinic acid core, as evidenced by comparison with the non-halogenated analog [1].

Solid-state property Purification Formulation

Synthetic Utility: Enables Cross-Coupling Reactions at C5

The 5-bromo substituent is a prerequisite for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, enabling the installation of diverse aryl, heteroaryl, or amine groups at this position. This reactivity is well-established for the broader class of 5-bromonicotinates [1]. The non-brominated analog (6-phenoxynicotinic acid) cannot participate in such transformations at the 5-position.

Synthetic chemistry Cross-coupling Medicinal chemistry

Commercial Availability with Defined Purity Specifications

5-Bromo-6-phenoxynicotinic acid is commercially available from multiple reputable vendors with documented purity levels suitable for research applications . In contrast, the non-brominated analog (6-phenoxynicotinic acid) is widely stocked, but the unique 5-bromo substitution pattern is less common, potentially influencing lead times and supply chain considerations.

Procurement Quality control Sourcing

High-Impact Application Scenarios for 5-Bromo-6-phenoxynicotinic Acid Procurement


Medicinal Chemistry SAR Exploration Requiring C5 Diversification

In structure-activity relationship (SAR) campaigns targeting nicotinic acid-derived pharmacophores, the 5-bromo substituent enables rapid analog generation via Suzuki-Miyaura cross-coupling. Researchers can install a variety of aryl or heteroaryl groups at the 5-position to probe steric and electronic effects on target binding, a synthetic maneuver that is impossible with the non-brominated parent compound [1]. This approach accelerates lead optimization and hit-to-lead progression.

Synthesis of Advanced Pharmaceutical Intermediates

5-Bromo-6-phenoxynicotinic acid serves as a key building block in the preparation of more complex molecules destined for preclinical evaluation. The carboxylic acid moiety can be activated for amide bond formation, while the bromine atom can be sequentially replaced with diverse functionality via palladium catalysis. This orthogonal reactivity profile makes it an attractive intermediate for convergent synthetic routes to drug candidates [1].

Agrochemical Discovery: Herbicide and Fungicide Lead Generation

The nicotinic acid scaffold is a privileged structure in agrochemical research, with derivatives exhibiting herbicidal and fungicidal activities. The 5-bromo-6-phenoxy substitution pattern introduces both lipophilic character (LogP 2.16) and a halogen handle for further elaboration . This combination is particularly relevant for designing compounds with optimized foliar uptake and target-site binding, as evidenced by the use of similar 6-substituted nicotinic acid analogues in HPPD inhibitor development .

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